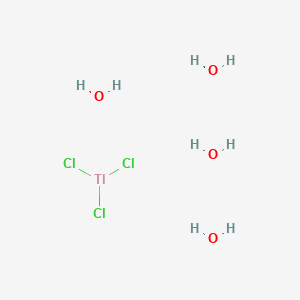
Thallium(III) chloride tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium(III) chloride tetrahydrate, with the chemical formula TlCl₃·4H₂O, is a crystalline compound that is highly soluble in water. It is known for its use as a reagent in various chemical reactions and as a catalyst in organic synthesis. This compound is particularly noted for its ability to act as a Lewis acid, making it valuable in a range of scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thallium(III) chloride tetrahydrate can be synthesized by passing chlorine gas through a nearly boiling suspension of thallium(I) chloride in water. The reaction proceeds with the formation of intermediate thallium(I)-thallium(III) chloro compounds, which dissolve in water. The solution is then evaporated to a thin syrup with continuous addition of chlorine gas. Upon cooling, fine white needles of this compound crystallize out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically dried over sulfuric acid and potassium hydroxide to prevent efflorescence .
Analyse Chemischer Reaktionen
Types of Reactions: Thallium(III) chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, acting as an oxidizing agent.
Reduction: It can be reduced to thallium(I) chloride under certain conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organothallium compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Organic halides and other nucleophiles are common reagents.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Thallium(I) chloride is a major product.
Substitution: Organothallium compounds are formed.
Wissenschaftliche Forschungsanwendungen
Thallium(III) chloride tetrahydrate is used in various scientific research applications:
Biology: It is used in studies involving thallium’s biological effects and interactions.
Medicine: Research into thallium-based compounds for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
As a Lewis acid, thallium(III) chloride tetrahydrate accepts electron pairs from donor molecules, facilitating various chemical reactions. Its effectiveness as a catalyst in organic synthesis is attributed to its ability to stabilize reaction intermediates and lower activation energies. The compound’s molecular targets include organic substrates and nucleophiles, which interact with the thallium center during reactions .
Vergleich Mit ähnlichen Verbindungen
Thallium(I) chloride (TlCl): A thallium compound with a +1 oxidation state, used in different applications.
Thallium(III) bromide (TlBr₃): Similar in structure and reactivity but with bromine instead of chlorine.
Thallium(III) iodide (TlI₃): Another halide of thallium with iodine, exhibiting different reactivity due to the larger halide ion.
Uniqueness: Thallium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its hydrated form is more effective in certain reactions compared to its anhydrous counterpart, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
Cl3H8O4Tl |
|---|---|
Molekulargewicht |
382.80 g/mol |
IUPAC-Name |
trichlorothallane;tetrahydrate |
InChI |
InChI=1S/3ClH.4H2O.Tl/h3*1H;4*1H2;/q;;;;;;;+3/p-3 |
InChI-Schlüssel |
OKOWNNXUBXWOSD-UHFFFAOYSA-K |
Kanonische SMILES |
O.O.O.O.Cl[Tl](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)

